Stereochemical Differentiation: L-Alloisoleucine (2S,3R) vs. L-Isoleucine (2S,3S) Configuration and Target-Binding Implications
The target compound bears the L-alloisoleucine moiety with (2S,3R) absolute configuration, which is diastereomeric to the L-isoleucine analog (CAS 1453874-13-9, 2S,3S configuration) . Both share the identical molecular formula (C₁₈H₁₉N₃O₃S, MW 357.43), making them physicochemically indistinguishable by mass alone, yet they are chromatographically separable diastereomers. In the pyrrolyl-benzothiazole patent family disclosing CB1 receptor inverse agonists, the stereochemistry of the amino acid moiety is explicitly enumerated as a critical variable governing receptor affinity, with distinct biological profiles reported for stereoisomeric pairs within the same scaffold [1]. Although quantitative CB1 Ki or enteropeptidase IC₅₀ data for this specific compound have not been publicly disclosed in peer-reviewed literature, the structural precedent established across the pyrrolyl-benzothiazole class indicates that (2S,3R) vs. (2S,3S) configuration can alter target-binding geometry and downstream pharmacological readout [1].
| Evidence Dimension | Amino acid stereochemistry (absolute configuration of α-carbon and β-carbon) |
|---|---|
| Target Compound Data | (2S,3R) configuration — L-alloisoleucine moiety |
| Comparator Or Baseline | L-isoleucine analog (CAS 1453874-13-9): (2S,3S) configuration |
| Quantified Difference | Diastereomeric relationship; stereochemical difference at the β-carbon (R vs. S). Molecular formula and MW identical (C₁₈H₁₉N₃O₃S, 357.43 g/mol); chromatographic separation expected. |
| Conditions | Structural and patent-based inference from pyrrolyl-benzothiazole CB1 inverse agonist and enteropeptidase inhibitor patent families [1] [2] |
Why This Matters
For any biological assay, the (2S,3R)-alloisoleucine-containing compound is a distinct chemical entity from the (2S,3S)-isoleucine analog, and substitution without stereochemical verification will confound structure-activity relationship (SAR) interpretation and experimental reproducibility.
- [1] WO2004060888A1. Novel CB1 Receptor Inverse Agonists. F. Hoffmann-La Roche AG, 2004. (Discloses stereochemical variation of amino acid moiety as critical for CB1 activity.) View Source
- [2] US 11,447,480 B2. Compound Exhibiting Enteropeptidase Inhibitory Activity. LG Chem, Ltd., 2022. (Discloses pyrrolyl-benzothiazole-amino acid conjugates with stereochemically defined amino acid residues.) View Source
